Cas no 58215-11-5 (4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene)

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is a halogenated aromatic compound featuring a bromomethyl group, a chloro substituent, and a difluoromethoxy moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The bromomethyl group offers reactivity for nucleophilic substitution or cross-coupling reactions, while the difluoromethoxy moiety enhances metabolic stability and lipophilicity in derived compounds. Its well-defined reactivity profile and stability under standard conditions facilitate precise functionalization. Suitable for use in medicinal chemistry and material science, this compound provides a reliable building block for introducing chloro- and difluoromethoxy-substituted phenyl motifs into target molecules.
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene structure
58215-11-5 structure
商品名:4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
CAS番号:58215-11-5
MF:C8H6BrClF2O
メガワット:271.486447811127
MDL:MFCD16075448
CID:2085478
PubChem ID:61682738

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

    • 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
    • 3-Chloro-4-(difluoromethoxy)benzyl bromide
    • CID 61682738
    • Benzene, 4-(bromomethyl)-2-chloro-1-(difluoromethoxy)-
    • MDL: MFCD16075448
    • インチ: 1S/C8H6BrClF2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2
    • InChIKey: PBFAPWCAAOFSBP-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC(=C(C=1)Cl)OC(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • トポロジー分子極性表面積: 9.2
  • 疎水性パラメータ計算基準値(XlogP): 3.9

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B687530-250mg
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
250mg
$ 207.00 2023-04-18
Enamine
EN300-1931500-10.0g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
10g
$4176.0 2023-05-31
TRC
B687530-2.5g
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
2.5g
$ 1800.00 2023-09-08
Enamine
EN300-1931500-2.5g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
2.5g
$1650.0 2023-09-17
Enamine
EN300-1931500-0.5g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1931500-0.05g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
0.05g
$707.0 2023-09-17
Enamine
EN300-1931500-10g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
10g
$3622.0 2023-09-17
Enamine
EN300-1931500-1g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
1g
$842.0 2023-09-17
Enamine
EN300-1931500-1.0g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
1g
$971.0 2023-05-31
Enamine
EN300-1931500-5.0g
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
58215-11-5
5g
$2816.0 2023-05-31

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene 関連文献

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzeneに関する追加情報

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene: A Versatile Building Block in Modern Pharmaceutical and Material Sciences

4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene, with the chemical identifier CAS No. 58215-11-5, represents a pivotal compound in the field of synthetic chemistry and drug discovery. This aromatic compound features a benzene ring substituted with multiple functional groups, including a bromomethyl group, a chloro group, and a difluoromethoxy group. The unique combination of these substituents imparts distinct chemical properties that make 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene a valuable intermediate in the synthesis of complex molecules. Recent advancements in medicinal chemistry have highlighted its potential as a scaffold for developing novel therapeutics, particularly in the context of targeting specific biological pathways.

The molecular structure of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is characterized by its aromatic ring system, which provides a stable platform for further functionalization. The bromomethyl group, located at the para-position relative to the chloro and difluoromethoxy groups, introduces reactivity that can be exploited for selective chemical modifications. The chloro group at the meta-position contributes to the molecule's electronic properties, while the difluoromethoxy group enhances its lipophilicity and stability. These structural features are critical for its application in both pharmaceutical and material sciences, as they influence the compound's solubility, reactivity, and compatibility with other molecules.

Recent studies have demonstrated the versatility of 4-(Bromomethyl)-3-chloro-1-(difluoromethoxy)benzene in the development of high-affinity ligands for G protein-coupled receptors (GPCRs). For instance, a 2023 paper published in Journal of Medicinal Chemistry described the synthesis of a novel series of compounds derived from 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene, which showed promising activity against serotonin receptor subtypes. The presence of the difluoromethoxy group was found to modulate the binding affinity and selectivity of these ligands, highlighting the importance of functional group placement in drug design. Such findings underscore the role of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene as a key building block in the creation of targeted therapeutics.

Another area of interest is the application of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene in the development of advanced materials. Researchers at the University of Tokyo have recently explored its potential as a precursor for synthesizing fluorinated polymers with enhanced thermal and chemical stability. These materials are being investigated for use in optoelectronic devices and coatings that require resistance to harsh environments. The incorporation of the difluoromethoxy group into the polymer backbone was shown to improve the material's hydrophobicity and mechanical strength, making it suitable for applications in biomedical devices and industrial coatings.

From a synthetic perspective, the preparation of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene involves a series of well-established reactions in organic chemistry. The molecule can be synthesized through a multi-step process starting with the chlorination of a benzene ring followed by the introduction of the difluoromethoxy group. Subsequent bromomethylation at the para-position allows for further functionalization, which is crucial for tailoring the compound to specific applications. The efficiency of these synthetic routes has been optimized in recent years, with the development of catalytic methods that reduce reaction times and improve yields.

The chemical stability of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is another critical factor in its utility. The presence of halogen atoms and the aromatic ring system contributes to its resistance to degradation under various conditions. This stability is particularly advantageous in pharmaceutical formulations, where the compound may be exposed to extreme pH levels, temperature fluctuations, and enzymatic activity. The ability to maintain its structural integrity in such environments ensures the reliability of compounds derived from 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene in therapeutic applications.

Recent advances in computational chemistry have further expanded the potential of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene. Molecular modeling studies have been used to predict the interactions between this compound and various biological targets, such as ion channels and enzymes. These computational tools have enabled researchers to design molecules with improved pharmacokinetic profiles and reduced toxicity. For example, a study published in ACS Chemical Biology in 2023 utilized virtual screening to identify new derivatives of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene that exhibited enhanced selectivity for a specific kinase target, demonstrating the power of integrating computational methods with experimental approaches.

In addition to its pharmaceutical applications, 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene has shown potential in the field of environmental science. Researchers are exploring its use as a component in the development of biodegradable materials that can replace traditional plastics. The incorporation of halogenated groups into polymer structures can influence the degradation rates and environmental impact of these materials. Studies have indicated that polymers derived from 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene exhibit controlled degradation behavior, making them suitable for applications in biodegradable packaging and medical implants.

Despite its promising applications, the use of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is not without challenges. One of the primary concerns is the potential for environmental persistence due to the presence of halogenated functional groups. While the compound's stability is an asset in many applications, it may lead to long-term accumulation in ecosystems if not managed properly. To address this, researchers are investigating green chemistry approaches to synthesize and utilize 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene in a sustainable manner, minimizing its environmental impact while maximizing its utility.

In conclusion, 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene represents a versatile compound with significant potential in multiple scientific disciplines. Its unique molecular structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals, advanced materials, and environmentally sustainable products. As research continues to uncover new applications and optimize its synthesis, the role of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is likely to expand, further solidifying its importance in modern chemistry and technology.

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